Lipophilicity Advantage: Methyl 6-Quinolineacetate vs. 6-Quinolineacetic Acid
Methyl 6-quinolineacetate exhibits a calculated LogP of 1.95, representing a 4.7% increase in lipophilicity compared to its free acid counterpart, 6-quinolineacetic acid (LogP 1.86) [1]. This modest but meaningful difference enhances passive membrane permeability in biological assays without excessively compromising aqueous solubility .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.95 |
| Comparator Or Baseline | 6-Quinolineacetic acid (LogP 1.86) |
| Quantified Difference | +0.09 LogP units (4.7% increase) |
| Conditions | ACD/Labs Percepta Platform calculated values |
Why This Matters
Procurement of the methyl ester over the free acid is justified when downstream assays require improved cell permeability or when subsequent synthetic steps necessitate a protected carboxylic acid functionality.
- [1] MolBase. (n.d.). methyl 2-quinolin-6-ylacetate. Retrieved April 20, 2026, from https://qiye.molbase.cn/d17603/624966 View Source
